molecular formula C15H14N6O2 B2965143 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034311-27-6

1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2965143
CAS No.: 2034311-27-6
M. Wt: 310.317
InChI Key: KKPWJVPISFFADW-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis methods for compounds with structures related to the specified compound. For instance, the one-pot synthesis technique has been employed to create novel derivatives, demonstrating the flexibility of these molecules in chemical synthesis. Such methodologies enable the efficient construction of complex heterocyclic frameworks that are valuable in medicinal chemistry and organic synthesis (Okawa et al., 1997).

Heterocyclic Derivatives Creation

The formation of heterocyclic derivatives, such as isothiazolopyridines and pyridothiazines, highlights the compound's utility in generating biologically active molecules. These derivatives are noted for their potential in drug discovery, given their valuable biological activities. The use of both traditional and modern synthetic techniques, including microwave-assisted reactions, has been reported to enhance the efficiency of these syntheses, yielding compounds with significant therapeutic potential (Youssef et al., 2012).

Advanced Organic Transformations

The application of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize diverse heterocyclic compounds underscores the versatility of these chemical entities. This method facilitates the creation of compounds with potential applications in pharmacology and material science, showcasing the adaptability of these structures in complex organic transformations (Bacchi et al., 2005).

Biological Activity Exploration

Explorations into the biological activities of related compounds have led to the discovery of molecules with significant anticancer and anti-inflammatory properties. The systematic synthesis and evaluation of novel pyrazolopyrimidines derivatives, for example, have identified compounds with potent anticancer and anti-5-lipoxygenase activities, offering insights into the therapeutic potential of these chemical frameworks (Rahmouni et al., 2016).

Structural Characterization

The detailed structural characterization of monoamide isomers provides valuable information on the molecular geometry and electronic properties of these compounds. Such studies are crucial for understanding the relationship between structure and function, paving the way for the design of molecules with optimized properties for specific applications (Kadir et al., 2017).

Properties

IUPAC Name

1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWJVPISFFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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